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Introduction
Diquafosol tetrasodium is a P2Y2 purinergic receptor agonist developed for the treatment of

dry eye disease.[1][2] Formulated as a 3% ophthalmic solution, it represents a novel

therapeutic approach by targeting the underlying mechanisms of tear film instability.[1] Unlike

conventional treatments that primarily supplement the tear film, Diquafosol actively stimulates

the secretion of key tear components—both water and mucin—from the ocular surface

epithelia.[3][4] This guide provides an in-depth overview of the preclinical pharmacology of

Diquafosol, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic

profile, supported by data from key in vitro and in vivo studies.

Mechanism of Action: P2Y2 Receptor Agonism
Diquafosol, a stable analogue of uridine 5'-triphosphate (UTP), exerts its pharmacological

effects by activating P2Y2 receptors, which are G protein-coupled receptors located on the

apical surface of corneal and conjunctival epithelial cells, as well as conjunctival goblet cells.[2]

[5][6] Activation of these receptors initiates a cascade of intracellular events that promote tear

film stability and ocular surface health.
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The primary mechanism of Diquafosol involves the stimulation of both aqueous and mucin

components of the tear film.[4] Binding to the P2Y2 receptor activates a Gq protein, leading to

the stimulation of phospholipase C (PLC). This enzyme catalyzes the formation of inositol

trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores in the

endoplasmic reticulum.[2][4] The resulting increase in intracellular Ca2+ concentration has two

main effects:

Fluid Secretion: It activates chloride channels, leading to an efflux of chloride ions and

subsequent water transport across the conjunctival epithelium, thereby increasing the

aqueous layer of the tear film.[7][8]

Mucin Secretion: It directly triggers the secretion of stored mucins (primarily the gel-forming

mucin MUC5AC) from conjunctival goblet cells.[5][7]
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Caption: Diquafosol-induced fluid and mucin secretion pathway.

Upregulation of Mucin Gene Expression
Beyond immediate secretion, Diquafosol also upregulates the gene expression of both

secreted and membrane-associated mucins.[5][7] This action is mediated through the

extracellular signal-regulated kinase (ERK) signaling pathway.[7][9] Activation of the P2Y2
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receptor leads to an increase in intracellular calcium, which can transactivate the Epidermal

Growth Factor Receptor (EGFR). This subsequently triggers the phosphorylation and activation

of the ERK1/2 signaling cascade, promoting the transcription of key mucin genes, including

MUC1, MUC16, and MUC5AC, in conjunctival and corneal epithelial cells.[7][9] This enhances

the protective glycocalyx and contributes to long-term tear film stability.
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Caption: ERK signaling pathway for mucin gene expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9352363/
https://www.researchgate.net/publication/363109286_Diquafosol_ophthalmic_solution_enhances_mucin_expression_via_ERK_activation_in_human_conjunctival_epithelial_cells_with_hyperosmotic_stress
https://www.benchchem.com/product/b12427650?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-inflammatory and Pro-survival Effects
Preclinical studies suggest Diquafosol also possesses anti-inflammatory and cytoprotective

properties. In in vitro and in vivo dry eye models, Diquafosol treatment has been shown to

reduce intracellular reactive oxygen species (ROS), inhibit apoptosis of corneal epithelial cells,

and decrease the expression of proinflammatory cytokines like IL-1β and TNF-α.[10][11] These

anti-inflammatory effects may be mediated by the inhibition of the nuclear factor kappa B (NF-

κB) signaling pathway.[10][12] Furthermore, Diquafosol promotes corneal epithelial cell

proliferation and migration, contributing to wound healing, an effect linked to ERK activation.[7]

[13]

Pharmacodynamic Effects
The multifaceted mechanism of action of Diquafosol translates into significant

pharmacodynamic effects on the ocular surface, as demonstrated in various preclinical models.

Effects on Tear Fluid and Mucin Secretion
Diquafosol consistently demonstrates the ability to increase both the quantity and quality of

tears. In a povidone iodine-induced dry eye rat model, a 10-day treatment with Diquafosol

resulted in significant improvements in tear volume and stability.[14][15] Studies in dogs also

confirmed that topical administration of 3% Diquafosol significantly increases the concentration

of MUC5AC in tears.[6]
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Model
Parameter

Measured
Result Reference

Povidone Iodine-

Induced Dry Eye (Rat)

Tear Production

(Schirmer's Test)

Increased to 7.26 mm

from 4.07 mm in the

untreated group.

[14][15]

Povidone Iodine-

Induced Dry Eye (Rat)

Tear Film Break-Up

Time (TBUT)

Increased to 7.37 s

from 1.49 s in the

untreated group.

[14][15]

Povidone Iodine-

Induced Dry Eye (Rat)

Conjunctival Goblet

Cell Density

Increased to 11.83

cells/0.1 mm² from

7.23 cells/0.1 mm² in

the untreated group.

[14]

Normal Dogs
Tear MUC5AC

Concentration

Significantly increased

after administration.
[6]

Diabetic Rats with

Airflow Exposure

Tear Production

(Schirmer's Test)

Mean score was twice

as high compared to

saline treatment.

[16]

Effects on Ocular Surface Integrity and Healing
Diquafosol promotes the health and repair of the corneal epithelium. This is attributed to its

ability to stabilize the tear film and directly stimulate epithelial cell proliferation and migration.[3]

[5] In a rat model of mechanical corneal epithelial debridement, Diquafosol significantly

accelerated wound closure compared to control eyes.[5][17]
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Model
Parameter

Measured
Result Reference

Corneal Epithelial

Debridement (Rat)

Percentage of Wound

Closure at 12 hours

63.4% with Diquafosol

vs. 42.7% in control.
[5][17]

Corneal Epithelial

Debridement (Rat)

Percentage of Wound

Closure at 24 hours

98.1% with Diquafosol

vs. 82.3% in control.
[5][17]

Povidone Iodine-

Induced Dry Eye (Rat)

Corneal Fluorescein

Staining Score

Significantly

decreased, indicating

improved epithelial

integrity.

[14]

Scopolamine-Induced

Dry Eye (Rat)

Corneal Epithelial

Apoptosis (TUNEL

assay)

Markedly reduced

compared to the

untreated dry eye

group.

[10][11]

Pharmacokinetics
The pharmacokinetic profile of Diquafosol is characterized by rapid action on the ocular surface

and minimal systemic exposure.

Ocular Distribution and Metabolism
Following topical instillation in rabbits, radio-labeled (¹⁴C) Diquafosol is rapidly distributed to the

anterior ocular tissues.[5][18] Peak concentrations are observed within 5 minutes in the

conjunctiva and cornea.[18] The drug is quickly metabolized at the ocular surface by ecto-

nucleotidases into uridine monophosphate (UMP), uridine, and uracil.[5] Despite its rapid

metabolism, it has a reported half-life on the ocular surface of 17.4 hours, suggesting

prolonged action.[5]
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Ocular Tissue
Peak Concentration Time

(post-instillation)
Rank Order of Radioactivity

Palpebral Conjunctiva 5 minutes 1

Bulbar Conjunctiva 5 minutes 2

Cornea 5 minutes 3

Sclera 5 minutes 4

Extraocular Muscle 5 minutes 5

Aqueous Humor 30 minutes 6

Iris-Ciliary Body 5 minutes 7

(Data from a study in rabbits

with a single topical instillation

of 3% ¹⁴C-Diquafosol)[18]

Systemic Exposure
Systemic exposure to Diquafosol and its metabolites following topical ocular administration is

negligible. In human studies involving single or multiple daily instillations of solutions up to 5%,

plasma concentrations of Diquafosol and its primary metabolites remained below the lower limit

of quantification (2 ng/mL).[18] This low systemic absorption contributes to its favorable safety

profile.[19]

Analyte Dosing Regimen Plasma Concentration

Diquafosol & Metabolites

Single or 6-times daily

instillation of 0.3% to 5%

solution

Below lower limit of

quantification (2 ng/mL) from 5

minutes to 1-hour post-

instillation.

(Data from human clinical

studies)[18]

Key Preclinical Experimental Protocols
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A variety of in vivo and in vitro models have been instrumental in elucidating the pharmacology

of Diquafosol.

In Vivo Model: Povidone-Iodine (PI) Induced Dry Eye in
Rats
This model mimics the ocular surface damage, inflammation, and loss of goblet cells seen in

human dry eye disease.[14][15]

Experimental Protocol:

Animal Model: Adult male Sprague Dawley rats are used.

Induction of Dry Eye: A 10 g/L (1%) Povidone-Iodine solution is instilled into the rat's eyes for

a period of 14 consecutive days to establish the dry eye model.

Group Allocation: Rats are randomly divided into a healthy control group, an untreated dry

eye disease (DED) group, a vehicle-treated group (e.g., PBS), and a Diquafosol-treated

group.

Treatment: The Diquafosol group receives topical instillation of the drug (e.g., 3% solution)

for a specified period, typically 10-14 days.

Outcome Measures:

Clinical Signs: Tear production (Schirmer's test), tear film break-up time (TBUT), and

corneal fluorescein staining are measured at baseline and throughout the treatment

period.

Histology: At the end of the study, eyeballs are enucleated for histological analysis.

Periodic acid-Schiff (PAS) and Alcian Blue staining are used to quantify conjunctival goblet

cell density and mucin presence.

Immunofluorescence: Staining for inflammatory markers (e.g., PMN) and mucins (e.g.,

MUC1) is performed on ocular tissue sections.
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Caption: Experimental workflow for a preclinical in vivo dry eye model.
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In Vitro Model: Hyperosmotic Stress in Human
Conjunctival Epithelial Cells (HCECs)
This model is used to study the molecular mechanisms of Diquafosol on mucin expression

under conditions that mimic the hyperosmolarity of dry eye tears.[7][9]

Experimental Protocol:

Cell Culture: Primary human conjunctival epithelial cells (HCECs) are cultured, often using

an air-liquid interface method to create a multi-layered epithelium that better represents the

in vivo environment.

Induction of Stress: The cultured cells are exposed to a hyperosmotic medium (e.g., 400

mOsm/L) for 24 hours to induce a dry eye-like state.

Treatment: The stressed cells are then treated with Diquafosol at various concentrations and

for different time points (e.g., 6 and 24 hours).

Inhibitor Studies: To confirm signaling pathways, cells can be pre-treated with specific

inhibitors (e.g., PD98059, an ERK inhibitor) before Diquafosol application.

Outcome Measures:

Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA expression

levels of mucin genes (MUC1, MUC16, MUC5AC).

Protein Analysis: Immunostaining and Western blotting are performed to assess mucin

protein expression and the phosphorylation status of signaling molecules like ERK1/2.

Mucin Secretion: ELISA can be used to quantify the amount of secreted MUC5AC in the

cell culture supernatant.

Conclusion
The preclinical pharmacology of Diquafosol tetrasodium is well-characterized, demonstrating a

unique, multi-faceted mechanism of action beneficial for ocular surface diseases. By acting as

a P2Y2 receptor agonist, it directly stimulates the secretion of both water and mucin,
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upregulates mucin gene expression via the ERK pathway, and promotes corneal epithelial

healing.[3][7] Furthermore, it exhibits cytoprotective and anti-inflammatory effects, potentially by

modulating the NF-κB pathway.[10] Pharmacokinetic studies confirm its action is localized to

the ocular surface with negligible systemic absorption, underpinning its excellent safety profile.

[18] These robust preclinical findings provide a strong rationale for its clinical efficacy in treating

dry eye disease by restoring the natural balance and function of the tear film.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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